5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid 5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2137610-41-2
VCID: VC4364020
InChI: InChI=1S/C5H2Cl2O5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
SMILES: C1=C(OC(=C1S(=O)(=O)Cl)Cl)C(=O)O
Molecular Formula: C5H2Cl2O5S
Molecular Weight: 245.03

5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid

CAS No.: 2137610-41-2

Cat. No.: VC4364020

Molecular Formula: C5H2Cl2O5S

Molecular Weight: 245.03

* For research use only. Not for human or veterinary use.

5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid - 2137610-41-2

Specification

CAS No. 2137610-41-2
Molecular Formula C5H2Cl2O5S
Molecular Weight 245.03
IUPAC Name 5-chloro-4-chlorosulfonylfuran-2-carboxylic acid
Standard InChI InChI=1S/C5H2Cl2O5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
Standard InChI Key VMJWIBPOEHMVKO-UHFFFAOYSA-N
SMILES C1=C(OC(=C1S(=O)(=O)Cl)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular architecture of 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid features a furan core substituted at positions 2, 4, and 5 (Figure 1). Key structural attributes include:

  • Furan Ring: A heterocyclic aromatic system with oxygen at position 1.

  • Chlorosulfonyl Group (-SO₂Cl): Positioned at C4, this group confers electrophilic reactivity, enabling nucleophilic substitution or sulfonamide formation .

  • Carboxylic Acid (-COOH): Located at C2, this moiety allows for salt formation, esterification, or amide coupling .

  • Chlorine Atom: At C5, this substituent enhances steric and electronic effects on the ring .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₂Cl₂O₅S
Molecular Weight245.03 g/mol
SMILESC1=C(OC(=C1S(=O)(=O)Cl)Cl)C(=O)O
InChIKeyVMJWIBPOEHMVKO-UHFFFAOYSA-N
IUPAC Name5-chloro-4-chlorosulfonylfuran-2-carboxylic acid

The planar furan ring and electron-withdrawing groups create a polarized electronic environment, favoring reactions at the sulfonyl chloride and carboxylic acid sites .

Synthesis and Manufacturing

Synthetic routes to 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid remain sparsely documented, but analogous halogenated furans provide insight:

Chlorosulfonation of Furan Precursors

A patent (CN1037511A) describes the preparation of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid ester via iron-catalyzed chlorination . By analogy, the furan analog could involve:

  • Sulfonation: Treatment of 5-chlorofuran-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–30°C) .

  • Chlorination: Subsequent reaction with chlorine gas (Cl₂) in dichloromethane or tetrachloroethane, catalyzed by FeCl₃ .

Multi-Step Organic Synthesis

A pharmaceutical synthesis pathway (Supporting Information, RSC) for related quinoxalinone derivatives involves:

  • Oxidation: Conversion of methyl esters to carboxylic acids using NaIO₄/OsO₄ .

  • Coupling Reactions: Amide bond formation via COMU or PyBrop reagents .

While direct evidence is lacking, these methods suggest plausible routes for introducing sulfonyl chloride groups onto furan scaffolds .

PropertyValue (This Compound)5-Chlorofuran-2-carboxylic Acid
Melting PointNot reported179–180°C
Boiling PointNot reported246.8°C (predicted)
Density~1.6 g/cm³ (estimated)1.515 g/cm³
SolubilityLikely low in H₂OSlightly soluble in DMSO, methanol
pKa (Carboxylic Acid)~2.8 (estimated)2.84

The chlorosulfonyl group likely reduces solubility in polar solvents relative to non-halogenated analogs . Stability under ambient conditions remains unverified, but sulfonyl chlorides generally require dry, inert storage .

Reactivity and Functionalization

The compound’s reactivity centers on two key groups:

Chlorosulfonyl Group (-SO₂Cl)

  • Nucleophilic Substitution: Reacts with amines to form sulfonamides, a common motif in drug design .

  • Hydrolysis: Converts to sulfonic acids (-SO₃H) in aqueous media, potentially useful in polymer chemistry.

Carboxylic Acid (-COOH)

  • Esterification: Forms esters with alcohols, enhancing lipophilicity for pharmaceutical applications .

  • Amide Formation: Coupling with amines via activators (e.g., COMU) yields bioactive derivatives .

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